molecular formula C8H12BrF B6177410 2-(bromomethyl)-6-fluorospiro[3.3]heptane CAS No. 2715119-84-7

2-(bromomethyl)-6-fluorospiro[3.3]heptane

Katalognummer: B6177410
CAS-Nummer: 2715119-84-7
Molekulargewicht: 207.08 g/mol
InChI-Schlüssel: KDLZKDBGKLEYSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(bromomethyl)-6-fluorospiro[33]heptane is a spirocyclic compound characterized by a unique structure where a bromomethyl group and a fluorine atom are attached to a spiro[33]heptane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-fluorospiro[3.3]heptane typically involves the reaction of a suitable precursor with bromine and fluorine sources under controlled conditions. One common method involves the bromination of a spiro[3.3]heptane derivative followed by fluorination. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination step .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 2-(bromomethyl)-6-fluorospiro[3.3]heptane involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(bromomethyl)-6-fluorospiro[3.3]heptane is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate for the synthesis of various functionalized spirocyclic compounds .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-6-fluorospiro[3.3]heptane involves the reaction of 2,6-difluorocyclohexanone with bromomethane in the presence of a base to form 2-(bromomethyl)-6-fluorocyclohexanone, which is then reacted with sodium hydride and 1,5-cyclooctadiene to form the spiro[3.3]heptane ring system.", "Starting Materials": [ "2,6-difluorocyclohexanone", "bromomethane", "base", "sodium hydride", "1,5-cyclooctadiene" ], "Reaction": [ "Step 1: 2,6-difluorocyclohexanone is reacted with bromomethane in the presence of a base, such as potassium carbonate, to form 2-(bromomethyl)-6-fluorocyclohexanone.", "Step 2: 2-(bromomethyl)-6-fluorocyclohexanone is then reacted with sodium hydride in THF to form the corresponding enolate.", "Step 3: The enolate is then reacted with 1,5-cyclooctadiene to form the spiro[3.3]heptane ring system, which results in the formation of 2-(bromomethyl)-6-fluorospiro[3.3]heptane." ] }

CAS-Nummer

2715119-84-7

Molekularformel

C8H12BrF

Molekulargewicht

207.08 g/mol

IUPAC-Name

6-(bromomethyl)-2-fluorospiro[3.3]heptane

InChI

InChI=1S/C8H12BrF/c9-5-6-1-8(2-6)3-7(10)4-8/h6-7H,1-5H2

InChI-Schlüssel

KDLZKDBGKLEYSR-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CC(C2)F)CBr

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.